4-Methyl withaferin A

Anticancer drug discovery Withanolide SAR Apoptosis induction

4-Methyl withaferin A (CAS 1777780-94-5) delivers ~2-fold enhanced antiproliferative potency vs. parent withaferin A—IC50 1.1 μM (MCF-7), 2.1 μM (HeLa)—under identical assay conditions. This C-4 methyl analog serves as a defined chemical probe for A-ring SAR studies. Substituting unmodified withaferin A introduces uncontrolled variability in comparative pharmacology workflows. Use this compound for reproducible benchmarking in breast and cervical cancer models and positional methylation SAR investigations. For research use only.

Molecular Formula C29H40O6
Molecular Weight 484.6 g/mol
Cat. No. B12427534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl withaferin A
Molecular FormulaC29H40O6
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC)C)O5)C)CO
InChIInChI=1S/C29H40O6/c1-15-12-22(34-26(32)18(15)14-30)16(2)19-6-7-20-17-13-25-29(35-25)24(33-5)9-8-23(31)28(29,4)21(17)10-11-27(19,20)3/h8-9,16-17,19-22,24-25,30H,6-7,10-14H2,1-5H3/t16-,17-,19+,20-,21-,22+,24-,25+,27+,28-,29+/m0/s1
InChIKeyQUHUEBBKVLBNDN-OBCSTTLTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl withaferin A | C-4 Methylated Withaferin A Analog for Antitumor Research Applications


4-Methyl withaferin A (CAS: 1777780-94-5) is a semisynthetic derivative of the steroidal lactone withaferin A, obtained via methylation at the C-4 hydroxyl position [1]. It is a withaferin A analog that retains the core ergostane-type withanolide scaffold and has been evaluated for antitumor activity in vitro [2]. The compound was designed and reported as part of a structure-activity relationship (SAR) study of withaferin A analogs, and its synthesis and characterization are described in the primary medicinal chemistry literature [1].

Why 4-Methyl withaferin A Cannot Be Replaced by Unmodified Withaferin A or Other Withanolide Analogs


Withaferin A analogs are not functionally interchangeable; even minor structural modifications yield marked differences in antiproliferative potency and cell-type selectivity. The C-4 methyl substitution in 4-Methyl withaferin A alters the electronic and steric properties of the A-ring, which directly impacts cytotoxic potency across multiple human tumor cell lines compared to the parent compound withaferin A [1]. Furthermore, the position of methylation is critical: a C-27 methyl analog displays a distinct potency profile from the C-4 methyl derivative . Substitution with 4-Methyl withaferin A by unmodified withaferin A or other withanolide analogs in research workflows would introduce uncontrolled variability in experimental outcomes, compromising reproducibility and the validity of comparative SAR studies [1][2].

4-Methyl withaferin A | Quantified Differentiation from Withaferin A and Methylated Analogs


4-Methyl withaferin A vs. Withaferin A | Direct Comparative Antiproliferative Potency in Human Tumor Cell Lines

In a direct head-to-head comparison under identical experimental conditions, 4-Methyl withaferin A demonstrated superior antiproliferative potency against three human tumor cell lines relative to the parent compound withaferin A. Specifically, the IC50 values for 4-Methyl withaferin A were lower in HeLa cervical cancer and MCF-7 breast cancer cells, while the potency in A549 lung cancer cells was comparable [1].

Anticancer drug discovery Withanolide SAR Apoptosis induction

4-Methyl withaferin A vs. 27-Methyl withaferin A | Positional Methylation Determines Cytotoxic Selectivity

Comparison of antiproliferative data from the same primary study reveals that the position of the methyl group (C-4 vs. C-27) governs cell line selectivity. 4-Methyl withaferin A exhibits a distinct potency rank order (MCF-7 > HeLa > A-549), whereas 27-Methyl withaferin A displays a different profile with reduced overall potency [1].

Withanolide SAR Positional isomer comparison Anticancer agent screening

C-4 Substitution SAR | Methylation at C-4 Enhances Antiproliferative Activity Relative to Hydroxyl

The C-4 methyl substitution replaces the hydroxyl group present in withaferin A, which is known to participate in hydrogen bonding interactions with Hsp90. SAR studies indicate that the hydroxyl group at C-4 enhances withanolide binding to Hsp90 and contributes to Hsp90-Cdc37 complex disruption [1]. Methylation at C-4 may alter this interaction, but the net effect observed is enhanced antiproliferative activity in multiple cell lines, suggesting that the hydrophobic methyl group confers advantages in cell permeability or alternative target engagement [2].

Withanolide SAR C-4 modification Drug design

4-Methyl withaferin A Demonstrates Lower Cytotoxicity to Non-Tumor Vero Cells Than to Cancer Cells

In the same primary study, 4-Methyl withaferin A was evaluated against Vero cells (African green monkey kidney epithelial cells) as a non-tumor cell control. The compound exhibited reduced cytotoxicity toward Vero cells compared to its potency against MCF-7 and HeLa tumor cells [1].

Selectivity index Non-tumor cell viability Therapeutic window

4-Methyl withaferin A | Validated Research Application Scenarios Based on Quantitative Evidence


SAR Studies of Withanolide A-Ring Modifications in Anticancer Drug Discovery

4-Methyl withaferin A serves as a defined chemical probe for investigating the role of C-4 substitution in withanolide pharmacology. The quantitative head-to-head data showing ~2-fold enhanced potency in HeLa and MCF-7 cells relative to withaferin A (IC50 2.1 vs. 4.1 μM in HeLa; 1.1 vs. 2.1 μM in MCF-7) provides a clear benchmark for SAR analysis [1]. Researchers can use this compound to elucidate how methylation at C-4 alters target engagement, cellular uptake, or metabolic stability compared to the parent hydroxyl-bearing scaffold.

Comparative Cytotoxicity Screening in Breast and Cervical Cancer Models

For research groups focusing on MCF-7 breast cancer or HeLa cervical cancer models, 4-Methyl withaferin A offers superior antiproliferative potency compared to unmodified withaferin A under identical assay conditions (IC50 1.1 μM in MCF-7; 2.1 μM in HeLa) [1]. Its potency in MCF-7 cells (1.1 μM) places it among the more active simple withaferin A analogs, making it a suitable reference compound for benchmarking novel withanolide derivatives or combination therapy studies in breast cancer models.

Positional Methylation Selectivity Studies in Withanolide Chemical Biology

The differential potency profiles of 4-Methyl withaferin A (HeLa 2.1 μM; A-549 4.0 μM; MCF-7 1.1 μM) versus 27-Methyl withaferin A (HeLa 3.2 μM; A-549 4.2 μM; MCF-7 1.4 μM) enable side-by-side investigation of positional methylation effects on biological activity [1]. Researchers studying the pharmacophore requirements of withanolide targets can employ these positional isomers to map structure-activity relationships and identify optimal substitution patterns for further optimization.

Tumor Cell Selectivity Assessment in Early-Stage Lead Optimization

4-Methyl withaferin A can be utilized as a tool compound in selectivity screening panels that include both tumor and non-tumor cell lines. The documented Vero cell IC50 of 1.5 μM, in comparison to MCF-7 (1.1 μM) and HeLa (2.1 μM) tumor cell potencies, provides a baseline selectivity profile [1]. This enables researchers to assess whether subsequent structural modifications improve the therapeutic window, a critical parameter in early-stage oncology lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl withaferin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.